3-Hydroxy Fenspiride

Overview

Description

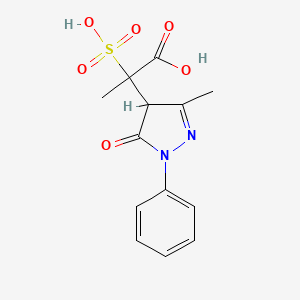

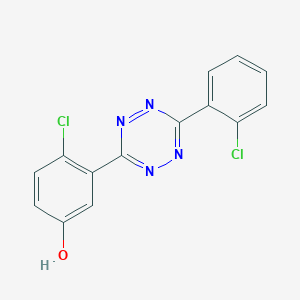

3-Hydroxy Fenspiride is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of Fenspiride, which is known for its anti-inflammatory and bronchodilator properties. This compound is primarily used in research settings, particularly in the field of proteomics .

Mechanism of Action

Target of Action

3-Hydroxy Fenspiride is an oxazolidinone spiro compound . Its primary targets are the bronchial smooth muscles and the respiratory tract . It is used in the treatment of ENT (ear, nose, and throat) and respiratory diseases .

Mode of Action

This compound acts as an antagonist of 5-hydroxytryptamine . It has antispasmodic and bronchodilator effects , which means it can relieve spasms in the bronchial muscles and widen the airways, respectively. This makes it easier for air to flow in and out of the lungs, improving respiratory function .

Biochemical Pathways

It is known that it affects the expansion of bronchial smooth muscles . This suggests that it may interact with pathways related to muscle contraction and relaxation, potentially influencing the balance of neurotransmitters or other signaling molecules involved in these processes.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it exhibits fairly slow absorption, with the maximum plasma concentration achieved 6 hours after administration . The plasma clearance of Fenspiride is about 184 ml·min −1, and its apparent volume of distribution is moderately large (2151) . The elimination half-life obtained from the plasma data is 14 to 16 hours, independent of the route of administration . This suggests that the compound has a relatively long duration of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its antispasmodic and bronchodilator effects . By relaxing the bronchial smooth muscles and widening the airways, it improves respiratory function and reduces symptoms such as coughing and difficulty breathing in patients with respiratory diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, individuals exposed to aggressive environmental factors who are at risk of developing chronic obstructive pulmonary disease may benefit from the anti-inflammatory and bronchodilator effects of very low doses of Fenspiride .

Biochemical Analysis

Biochemical Properties

It is known that Fenspiride, a related compound, has antispasmodic and bronchodilator effects .

Cellular Effects

It is known that Fenspiride is used in the treatment of ENT and respiratory diseases .

Molecular Mechanism

It is known that Fenspiride is an oxazolidinone spiro compound .

Metabolic Pathways

It is known that Fenspiride is an oxazolidinone spiro compound .

Preparation Methods

The synthesis of 3-Hydroxy Fenspiride involves several steps, starting with the condensation of benzyl cyanide with 1-phenylethanol in the presence of a base to form an intermediate α-aminonitrile . This intermediate undergoes hydrolysis, decarboxylation, and cyclization to yield the piperidine ring, which is integral to the structure of Fenspiride . The piperidine ring is then functionalized with a hydroxyethyl group through nucleophilic addition reactions . The final step involves the attachment of a benzophenone moiety to the piperidine nucleus via Friedel-Crafts acylation .

Chemical Reactions Analysis

3-Hydroxy Fenspiride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy Fenspiride has several applications in scientific research:

Chemistry: It is used as a reference material in analytical chemistry and for studying reaction mechanisms.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: While not used therapeutically, it serves as a model compound for studying the pharmacological properties of Fenspiride derivatives.

Industry: It is used in the development of new chemical processes and materials.

Comparison with Similar Compounds

3-Hydroxy Fenspiride can be compared with other Fenspiride derivatives and similar compounds:

Fenspiride: The parent compound, known for its anti-inflammatory and bronchodilator effects.

Hydroxyethyl Fenspiride: Another derivative with similar pharmacological properties.

Spirocyclic Compounds: These compounds, like Fenspiride, contain a spirocycle and are used in various medicinal applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct pharmacological properties and make it a valuable compound for research.

Properties

IUPAC Name |

8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTTZGCVKGAGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857763 | |

| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441781-23-3 | |

| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

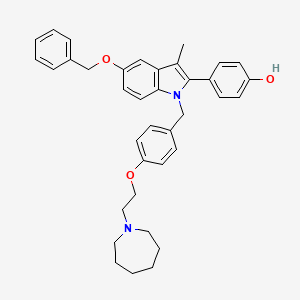

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)

![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)